3-amino-5-hydroxy-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Idrapril is a novel angiotensin-converting enzyme (ACE) inhibitor, belonging to a new class of hydroxamic non-amino acid derivatives. It has been investigated for its potential use in treating cardiovascular diseases, particularly hypertension and heart failure . Unlike traditional ACE inhibitors, idrapril has a unique structure that includes a hydroxamic group with zinc-binding function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Idrapril is synthesized through a chiral synthesis based on cis-1,2-cyclohexanedicarboxylic acid. The most active enantiomers in this series have either an S or R configuration at the C-1 position but always an R configuration at C-2 . The synthesis involves multiple steps, including the formation of the hydroxamic group and the incorporation of the cyclohexane ring.
Industrial Production Methods
The industrial production of idrapril involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and the use of specific catalysts to facilitate the formation of the desired enantiomers .
Chemical Reactions Analysis
Types of Reactions
Idrapril undergoes various chemical reactions, including:
Oxidation: The hydroxamic group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Idrapril can undergo substitution reactions, particularly at the hydroxamic group and the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of idrapril, which may have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying the structure-activity relationship of ACE inhibitors.
Biology: Investigated for its effects on biological systems, particularly in relation to blood pressure regulation.
Medicine: Potential therapeutic agent for treating hypertension, heart failure, and post-myocardial infarction syndrome
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Idrapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, idrapril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Similar Compounds
Captopril: Another ACE inhibitor with a different structure but similar pharmacological effects.
Enalapril: A widely used ACE inhibitor with a different chemical structure.
Ramipril: Another ACE inhibitor with a longer duration of action compared to idrapril
Uniqueness of Idrapril
Idrapril is unique due to its hydroxamic non-amino acid structure, which provides a different mechanism of zinc binding compared to traditional ACE inhibitors. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
5-amino-3-oxo-1H-pyrazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)8(7-2)4(6)10/h1,7H,5H2,(H2,6,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSWKQCUMVUCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.